![molecular formula C12H19N3O5 B1352144 N(4),N(4),O(2')-Trimethylcytidine CAS No. 34218-81-0](/img/structure/B1352144.png)
N(4),N(4),O(2')-Trimethylcytidine
Overview
Description
N(4),N(4),O(2')-Trimethylcytidine, also known as TmC, is a modified nucleoside found in the anticodon loop of tRNA. It is a relatively new discovery and has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N(4),N(4),O(2')-Trimethylcytidine is not fully understood, but it is believed to play a role in tRNA stability and function. N(4),N(4),O(2')-Trimethylcytidine may also affect the interactions between tRNA and other molecules involved in translation.
Biochemical and Physiological Effects:
N(4),N(4),O(2')-Trimethylcytidine has been shown to have various biochemical and physiological effects. It can affect tRNA stability and function, as well as protein synthesis. N(4),N(4),O(2')-Trimethylcytidine has also been shown to have an impact on cellular stress response and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N(4),N(4),O(2')-Trimethylcytidine in lab experiments is its specificity for tRNA modifications. N(4),N(4),O(2')-Trimethylcytidine can be used to study the role of tRNA modifications in translation and protein synthesis. However, N(4),N(4),O(2')-Trimethylcytidine synthesis is complex and requires expertise in organic chemistry, which may limit its use in some labs.
Future Directions
There are several future directions for N(4),N(4),O(2')-Trimethylcytidine research. One direction is to further investigate the role of N(4),N(4),O(2')-Trimethylcytidine in cancer diagnosis and prognosis. Another direction is to study the effects of N(4),N(4),O(2')-Trimethylcytidine on translation and protein synthesis in more detail. Additionally, N(4),N(4),O(2')-Trimethylcytidine can be used as a tool to study RNA-protein interactions and their role in cellular processes.
Scientific Research Applications
N(4),N(4),O(2')-Trimethylcytidine has various potential applications in scientific research. It can be used as a biomarker for cancer diagnosis and prognosis, as its levels are elevated in certain types of cancer. N(4),N(4),O(2')-Trimethylcytidine can also be used to study tRNA modifications and their role in translation and protein synthesis. Additionally, N(4),N(4),O(2')-Trimethylcytidine can be used as a probe to study RNA-protein interactions.
properties
IUPAC Name |
4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJCYSSTXNUED-QCNRFFRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187801 | |
Record name | N(4),N(4),O(2')-Trimethylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(4),N(4),O(2')-Trimethylcytidine | |
CAS RN |
34218-81-0 | |
Record name | N(4), N(4), O(2')-trimethylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4),N(4),O(2')-Trimethylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.